![molecular formula C21H21NO4S2 B2520887 Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899970-86-6](/img/structure/B2520887.png)
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, is a derivative of thiophene, which is a sulfur analog of benzene. The molecule consists of a thiophene ring substituted with various functional groups that contribute to its unique chemical properties. The presence of the sulfamoyl group and the phenyl ring indicates potential for interactions with biological systems, as well as the possibility of forming complexes with metals.
Synthesis Analysis
The synthesis of related ethyl thiophene carboxylate compounds involves multi-step organic reactions. For instance, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is obtained from the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Although the exact synthesis route for Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the thiophene ring followed by functional group modifications.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can adopt nearly planar structures. This planarity is conducive to the formation of stable crystal structures through various intermolecular interactions such as hydrogen bonding and pi-pi stacking . The specific molecular structure of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate would likely exhibit similar characteristics, with the potential for additional interactions due to the sulfamoyl and phenyl substituents.
Chemical Reactions Analysis
Thiophene derivatives can participate in a range of chemical reactions, including complex formation with metals. For example, complexes of Cu(II), Co(II), and Ni(II) with ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been prepared, indicating the ligand properties of these compounds . The sulfamoyl group in Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate may also allow for similar complexation reactions.
Physical and Chemical Properties Analysis
The physicochemical properties of thiophene derivatives include acid-base behavior, solubility, and chemical stability. These properties are crucial for understanding the compound's behavior in different environments and potential applications. The solubility products of metal complexes formed with these ligands have been determined, which is essential for applications in coordination chemistry . The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has also been investigated, suggesting that other thiophene derivatives may exhibit interesting optical properties .
Wissenschaftliche Forschungsanwendungen
Novel Dyes and Textile Applications
One application of thiophene derivatives is in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. Compounds such as Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its dimethylphenyl variant have been synthesized and applied in the creation of dyes. These dyes exhibit strong coloring and fastness properties on polyester fabric, suggesting potential utility in textile manufacturing processes (Iyun et al., 2015).
Peptide Synthesis
In peptide synthesis, protecting groups such as the 2-(p-nitrophenylthio)ethyl group, serve crucial roles in the synthesis process. This group has been explored for carboxyl-group protection, showing advantages in selectivity and removal, which could be beneficial for the synthesis of complex peptides (Amaral, 1969).
Organic Synthesis and Polymer Research
Thiophene derivatives are pivotal in organic synthesis, including the one-pot Gewald synthesis of 2-aminothiophenes. This process allows for the efficient creation of thiophene derivatives with various aryl groups, which are valuable for further chemical synthesis and development (Tormyshev et al., 2006).
Conductive Polymers
Poly(phenylacetylene)s bearing thiophene pendants have shown potential in forming helical conformations upon interaction with chiral amines, indicating applications in the development of conductive and optically active polymers. These polymers exhibit induced circular dichroism, which can be crucial for electronic and optoelectronic applications (Onouchi et al., 2004).
Catalysis
Thiophene derivatives have been utilized as catalysts in the synthesis of various organic compounds. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the synthesis of polyhydroquinoline derivatives, showcasing the versatility of thiophene-based compounds in facilitating chemical reactions (Khaligh, 2014).
Eigenschaften
IUPAC Name |
ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-8-6-5-7-9-16)28(24,25)22-17-11-10-14(2)15(3)12-17/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKDVYGQMDGQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2520804.png)
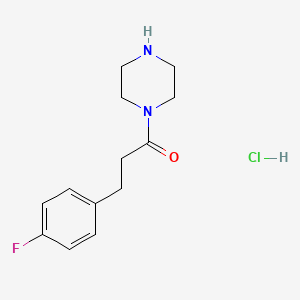
![N-(3,4-dichlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2520807.png)
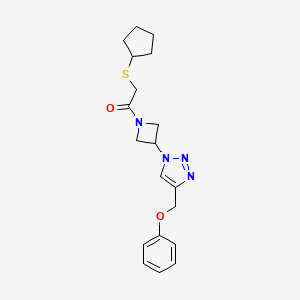
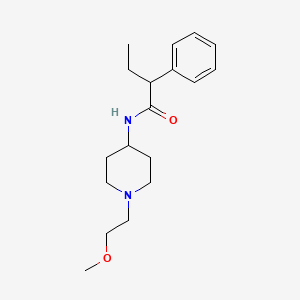
![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/no-structure.png)
![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)

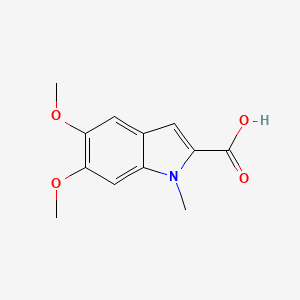
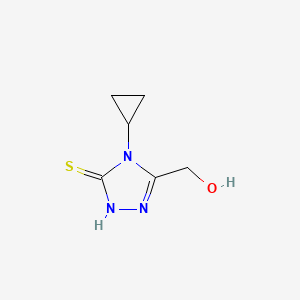
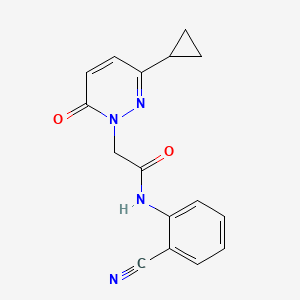
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)
![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)
![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)